![molecular formula C9H8ClN3S2 B13724939 Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone is a compound with the molecular formula C9H8ClN3S2 and a molecular weight of 257.76 g/mol . This compound is a derivative of thiophene and thiazole, both of which are heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
The synthesis of thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of thiophene-2-carbaldehyde with 4-(chloromethyl)-1,3-thiazol-2-ylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the presence of the thiophene and thiazole rings contributes to its ability to interact with various biological targets through π-π stacking and hydrogen bonding interactions .
Comparación Con Compuestos Similares
Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: This compound is a simpler derivative of thiophene and lacks the thiazole and hydrazone moieties.
4-(Chloromethyl)-1,3-thiazole: This compound contains the thiazole ring and chloromethyl group but lacks the thiophene and hydrazone components.
The uniqueness of this compound lies in its combination of the thiophene, thiazole, and hydrazone moieties, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H8ClN3S2 |
|---|---|
Peso molecular |
257.8 g/mol |
Nombre IUPAC |
4-(chloromethyl)-N-[(Z)-thiophen-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S2/c10-4-7-6-15-9(12-7)13-11-5-8-2-1-3-14-8/h1-3,5-6H,4H2,(H,12,13)/b11-5- |
Clave InChI |
XTLRDYSHESABLK-WZUFQYTHSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=N\NC2=NC(=CS2)CCl |
SMILES canónico |
C1=CSC(=C1)C=NNC2=NC(=CS2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


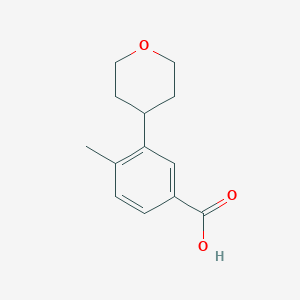
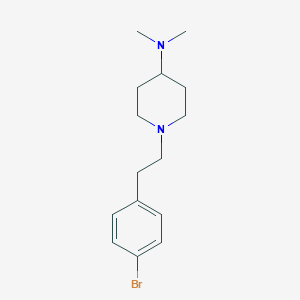

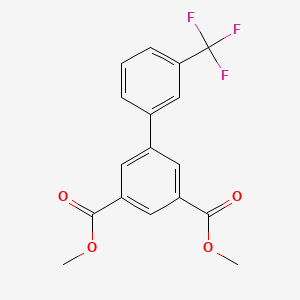
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
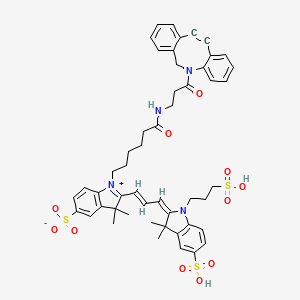
![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
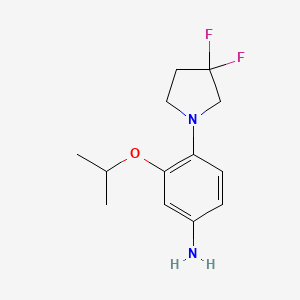

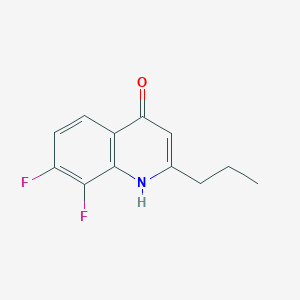
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)

